molecular formula C20H13F2NO3S3 B2810442 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole CAS No. 850927-96-7

5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

Cat. No. B2810442
CAS RN: 850927-96-7
M. Wt: 449.5
InChI Key: SZRGELFADSIFGZ-UHFFFAOYSA-N
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Description

5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of oxazole derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole has a number of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also induces apoptosis in cancer cells by activating certain signaling pathways. In addition, this compound has been shown to possess anti-inflammatory and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, antitumor, and antiviral activities, making it a useful tool in a variety of research applications. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are a number of future directions for research involving 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole. One potential direction is the development of new cancer therapies based on the anti-tumor activity of this compound. Another potential direction is the investigation of the anti-inflammatory and antiviral activities of this compound in the treatment of various diseases. Further studies are also needed to determine the optimal dosage and potential side effects of this compound in humans.

Synthesis Methods

The synthesis of 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole involves a multi-step process. The first step involves the reaction of 2-chlorobenzaldehyde with 2-fluorobenzyl mercaptan to form 2-(2-fluorobenzylthio)benzaldehyde. This intermediate is then reacted with 2-(4-fluorophenylsulfonyl)acetic acid to form the final product.

Scientific Research Applications

The potential applications of 5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole in scientific research are numerous. This compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2NO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRGELFADSIFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

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